REACTION_CXSMILES
|
[CH3:1][N:2]([CH:4]=[O:5])[CH3:3].C(OC1C(OC)=CC(C(O)=O)=C([N+]([O-])=O)C=1)(=O)C1C=CC=CC=1.S(Cl)(Cl)=O.[CH3:33][O:34][C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][C:36]=1[N:41]1[CH2:46]CNC[CH2:42]1>C1C=CC=CC=1.C(N(CC)CC)C>[CH3:33][O:34][C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][C:36]=1[N:41]1[CH2:42][CH2:3][N:2]([CH:4]=[O:5])[CH2:1][CH2:46]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
4-benzoyloxy-5-methoxy-2-nitro benzoic acid
|
Quantity
|
0.5 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC1=CC(=C(C(=O)O)C=C1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
316 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
stirred for an additional hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The benzene was evaporated in vacuum
|
Type
|
DISSOLUTION
|
Details
|
the resultant oil dissolved in dry THF (50 ml)
|
Type
|
ADDITION
|
Details
|
added drop wise over a period of 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
After the completion of addition
|
Type
|
CUSTOM
|
Details
|
was brought to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The THF was evaporated in vacuum
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuum
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)N1CCN(CC1)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |